REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].C([SnH](CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[CH2:15]([O:14][C:10](=[O:13])[CH2:11][CH2:12][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[CH3:16]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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CC=1C=C(CCl)C=CC1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C(C=C)(=O)OCC
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Name
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2,2'-azobisisobutyronitrile(AIBN)
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Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32 g
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Type
|
reactant
|
Smiles
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C(CCC)[SnH](CCCC)CCCC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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which was added to the above mixture over a period of 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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This reaction mixture was further heated at the boiling temperature for 2 hours
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Duration
|
2 h
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Type
|
TEMPERATURE
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Details
|
cooled to the ambient temperature
|
Type
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CUSTOM
|
Details
|
The residues obtained
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Type
|
CUSTOM
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Details
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after removing the solvent from the mixture
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Type
|
CUSTOM
|
Details
|
were purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCC1=CC(=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |